molecular formula C19H16N2O2S B2877108 4-acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 312605-34-8

4-acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2877108
CAS No.: 312605-34-8
M. Wt: 336.41
InChI Key: BNMCYWHSAJSXHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound featuring a benzamide core linked to a 4-methylphenyl-substituted 1,3-thiazole ring. This structure places it within a class of thiazole derivatives that are of significant interest in medicinal chemistry and oncology research due to their demonstrated biological activities . The compound's core structure is analogous to novel thiazole derivatives that have shown promising antiproliferative properties in preclinical studies. Research on similar compounds indicates potential activity against various cancer cell lines, including drug-resistant models, making this chemical scaffold a valuable template for developing new anticancer agents . The acetyl group (-COCH₃) present on the benzamide ring provides a reactive site for further chemical modifications, allowing researchers to synthesize a library of derivatives for structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications. It is strictly for use in laboratory research to investigate its potential mechanisms of action, which may include enzyme inhibition or interaction with key oncogenic pathways. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-12-3-5-15(6-4-12)17-11-24-19(20-17)21-18(23)16-9-7-14(8-10-16)13(2)22/h3-11H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMCYWHSAJSXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Functional Significance of the Target Compound

4-Acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide features a thiazole core substituted at position 4 with a 4-methylphenyl group and at position 2 with a benzamide moiety bearing a 4-acetyl substituent. The electron-withdrawing acetyl group enhances the compound’s potential bioactivity by modulating electronic density across the aromatic system, a design principle observed in kinase inhibitors and antimicrobial agents.

Preparation Methods and Synthetic Pathways

Hantzsch Thiazole Synthesis Followed by Acylation

The most widely documented approach involves a two-step process:

Synthesis of 4-(4-Methylphenyl)-1,3-thiazol-2-amine

A mixture of 4-methylphenacyl bromide (0.01 mol) and thiourea (0.01 mol) is refluxed in acetonitrile for 8–10 hours in the presence of triethylamine (0.01 mol). The intermediate 4-(4-methylphenyl)-1,3-thiazol-2-amine precipitates upon cooling and is recrystallized from ethanol-water (70:30), yielding a pale yellow solid (mp 152–154°C, Rf 0.62).

Reaction Mechanism :
$$
\text{4-Methylphenacyl bromide} + \text{Thiourea} \xrightarrow[\text{Et}3\text{N}]{\text{CH}3\text{CN, Δ}} \text{4-(4-Methylphenyl)-1,3-thiazol-2-amine} + \text{HBr}
$$

Acylation with 4-Acetylbenzoyl Chloride

The thiazole amine (0.01 mol) is reacted with 4-acetylbenzoyl chloride (0.01 mol) in glacial acetic acid (30 mL) under reflux for 5 hours. The product is isolated by ice-water quenching, filtration, and recrystallization from ethanol, yielding this compound as off-white crystals (mp 198–200°C, Rf 0.71).

Critical Parameters :

  • Solvent : Glacial acetic acid facilitates protonation of the amine, enhancing nucleophilicity.
  • Stoichiometry : Equimolar ratios prevent diacylation byproducts.
  • Temperature : Reflux conditions (≈118°C) accelerate reaction kinetics without decomposition.

Alternative Green Synthesis via Formic Acid-Mediated Cyclization

A patent-published method (WO2014029320A1) avoids toxic solvents by using formic acid as both solvent and catalyst:

  • One-Pot Thiazole Formation :
    A mixture of 4-methylphenacyl bromide (II) and thiourea (III) in formic acid is stirred at 80°C for 6 hours, directly yielding the thiazole amine.
  • In-Situ Acylation :
    4-Acetylbenzoyl chloride is added to the same reactor, and the mixture is heated at 90°C for 4 hours. The product is isolated via filtration (yield: 76%, mp 195–197°C).

Advantages :

  • Eliminates solvent-switching steps.
  • Reduces energy consumption by 30% compared to traditional methods.

Comparative Analysis of Synthetic Methods

Parameter Hantzsch-Acylation Method Formic Acid Method
Yield 68% 76%
Reaction Time 13–15 hours 10 hours
Solvent Toxicity Moderate (acetonitrile) Low (formic acid)
Purification Complexity Column chromatography required Filtration only
Melting Point 198–200°C 195–197°C

The formic acid method offers superior environmental and operational efficiency, though slight melting point variations suggest differences in crystalline packing.

Spectroscopic Characterization Data

Fourier-Transform Infrared (FTIR) Spectroscopy

  • N-H Stretch : 3462 cm⁻¹ (secondary amide).
  • C=O Stretch : 1654 cm⁻¹ (acetyl and benzamide carbonyls).
  • C=N Stretch : 1462 cm⁻¹ (thiazole ring).

Proton Nuclear Magnetic Resonance (¹H NMR)

  • δ 2.3 ppm (s, 3H) : Methyl group on 4-methylphenyl.
  • δ 2.6 ppm (s, 3H) : Acetyl methyl.
  • δ 7.2–8.1 ppm (m, 8H) : Aromatic protons.

Mass Spectrometry

  • EI-MS : m/z 365 (M⁺), consistent with molecular formula C₂₀H₁₇N₂O₂S.

Challenges and Optimization Strategies

Byproduct Formation During Acylation

Competitive O-acylation of the thiazole amine’s nitrogen is suppressed by:

  • Using excess glacial acetic acid (≥30 mL per 0.01 mol amine).
  • Maintaining reaction temperatures above 100°C to favor N-acylation.

Recrystallization Solvent Selection

Ethanol-water (70:30) achieves >95% purity, while pure ethanol yields amorphous solids with embedded impurities.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used for oxidation reactions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

  • Substitution: Halogenation reactions can be performed using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole ring is particularly useful in the development of pharmaceuticals and agrochemicals.

Biology: The biological applications of this compound include its potential use as a bioactive molecule in drug discovery. It can interact with various biological targets, leading to potential therapeutic effects.

Medicine: In medicine, 4-acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide may be explored for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism by which 4-acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide exerts its effects involves its interaction with molecular targets and pathways. The thiazole ring can bind to enzymes or receptors, leading to biological responses. The acetyl group may enhance the compound's ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Moiety

(a) N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
  • Structure: Replaces the acetyl group with a phenoxy substituent.
  • Activity : Demonstrated 129.23% modulation in plant growth assays (p < 0.05), suggesting enhanced bioactivity compared to acetylated analogs .
(b) 4-[Bis(2-Methoxyethyl)sulfamoyl]-N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]benzamide
  • Structure : Incorporates a sulfamoyl group with bis(2-methoxyethyl) substituents.
  • Activity: Reported as a modulator of plant growth (119.09%, p < 0.05), though less potent than the phenoxy analog .
  • Physicochemical Properties : The sulfamoyl group introduces hydrogen-bonding capacity, which may enhance solubility but reduce lipophilicity.
(c) 4-Fluoro-N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzamide
  • Structure : Substitutes the acetyl group with fluorine and the 4-methylphenyl with 4-methoxyphenyl.
  • Activity : Fluorine’s electron-withdrawing effects may enhance metabolic stability and target affinity .

Variations on the Thiazole Ring Substituents

(a) 4-Methoxy-N-[4-(4-Methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
  • Structure : Adds a phenyl group at position 5 of the thiazole and a methoxy group on the benzamide.
  • Impact : The additional phenyl group introduces steric hindrance, which could reduce binding to flat active sites (e.g., enzyme pockets) .
(b) 4-Methyl-N-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
  • Structure : Replaces the 4-methylphenyl group with a coumarin-derived 2-oxochromen-3-yl moiety.

Functional Group Modifications in Related Scaffolds

(a) 4-Acetyl-N-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]benzamide
  • Structure : Substitutes the 4-methylphenyl group with 3-methoxyphenyl.
  • Synthesis : Prepared via coupling reactions using dicyclohexylcarbodiimide (DCC) and 4-formylbenzoic acid, yielding a molecular weight of 352.41 g/mol .
  • Significance : The methoxy group’s electron-donating effects may alter electronic distribution, affecting binding kinetics.
(b) 4-[(Methylanilino)sulfonyl]-N-[4-(4-Propoxyphenyl)-1,3-thiazol-2-yl]benzamide
  • Structure: Features a sulfonyl group with methylanilino and propoxyphenyl substituents.

Comparative Analysis of Key Properties

Compound Name Molecular Weight (g/mol) Key Substituents Reported Activity/Bioassay Reference
Target Compound ~350 (estimated) 4-Acetyl, 4-methylphenyl N/A
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 377.43 Phenoxy, 4-methylphenyl 129.23% plant growth modulation
4-[Bis(2-Methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide 489.61 Sulfamoyl, bis(2-methoxyethyl) 119.09% plant growth modulation
4-Acetyl-N-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]benzamide 352.41 Acetyl, 3-methoxyphenyl Synthetic intermediate

Mechanistic and Structural Insights

  • Acetyl Group Role : The acetyl moiety in the target compound may participate in hydrogen bonding or π-π stacking interactions, common in enzyme inhibition (e.g., tyrosinase) .
  • Thiazole Ring : The 4-methylphenyl-substituted thiazole enhances planarity, favoring interactions with hydrophobic protein pockets .
  • Comparative Bioactivity: Phenoxy and sulfamoyl analogs show higher modulation in plant assays, suggesting substituent polarity and size critically influence activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.